molecular formula C10H14N2O2 B1319944 N-(3-Amino-2-methylphenyl)-2-methoxyacetamide CAS No. 926215-70-5

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide

Cat. No.: B1319944
CAS No.: 926215-70-5
M. Wt: 194.23 g/mol
InChI Key: QNPAVQXNHKIPNA-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of acetamide, featuring an amino group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-amino-2-methylphenol and 2-methoxyacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-amino-2-methylphenol is dissolved in an organic solvent like dichloromethane. To this solution, 2-methoxyacetyl chloride is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization from a suitable solvent such as ethanol.

Industrial Production Methods: Industrial production methods for N-(3-Amino-2-methylphenyl)-2-methoxyacetamide would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Amino-2-methylphenyl)-2-methoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Studied for its role in drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance its solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(3-Amino-2-methylphenyl)propanamide
  • N-(3-Amino-2-methylphenyl)-3-phenylpropanamide
  • N-(3-Amino-2-methylphenyl)-2-phenylacetamide

Comparison:

  • N-(3-Amino-2-methylphenyl)-2-methoxyacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
  • Compared to N-(3-Amino-2-methylphenyl)propanamide, the methoxyacetamide derivative may exhibit different solubility and pharmacokinetic properties.
  • The phenyl derivatives may have enhanced aromatic interactions but could differ in their overall bioavailability and metabolic stability.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group and a methoxyacetamide moiety, which are crucial for its biological interactions. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.24 g/mol. The presence of the amino group allows for hydrogen bonding, which is essential for enzyme interactions and receptor binding.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may modulate various signaling pathways, impacting processes such as:

  • Enzyme Inhibition : It can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound may bind to receptors that regulate cellular responses, influencing inflammation, cell proliferation, and apoptosis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Investigations into its anticancer properties have shown potential in inhibiting tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cell lines
Anti-inflammatoryReduces cytokine production in inflammatory models

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
  • Cancer Cell Proliferation Inhibition : In vitro assays on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 50 µM, suggesting a dose-dependent effect on cancer cell proliferation.
  • Anti-inflammatory Mechanisms : Research indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-induced macrophages, highlighting its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Amino-2-methylphenyl)-2-methoxyacetamide, and how are intermediates characterized?

  • Answer: The compound can be synthesized via multi-step reactions starting from substituted anilines. For example, acylation of 3-amino-2-methylaniline with methoxyacetyl chloride in the presence of a base (e.g., potassium carbonate) in DMF yields the target acetamide . Intermediates are characterized using IR (to confirm amide C=O stretches at ~1667 cm⁻¹), ¹H NMR (e.g., methoxy protons at δ 3.8 ppm, methyl groups at δ 2.1–2.3 ppm), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) . Enzymatic routes using acyl transferases (e.g., MsAcT) with methoxyacetate donors have also been explored but require optimization for enantioselectivity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer:

  • IR Spectroscopy: Identifies key functional groups (amide C=O at ~1650–1680 cm⁻¹, NH stretching at ~3300–3500 cm⁻¹) .
  • ¹H/¹³C NMR: Resolves methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .
  • Mass Spectrometry (MS): Provides molecular weight validation (e.g., [M+H]+ peaks) and fragmentation patterns to confirm substituent placement .

Q. What safety protocols are essential when handling this compound?

  • Answer: Refer to SDS guidelines for structurally similar acetamides:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine powders.
  • Store in airtight containers away from oxidizers, as amino groups may react exothermically .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in enzymatic synthesis of chiral methoxyacetamide derivatives?

  • Answer:

  • Enzyme Engineering: Modify acyl transferases (e.g., MsAcT) via directed evolution to enhance selectivity for (R)- or (S)-enantiomers .
  • Substrate Engineering: Use chiral amines (e.g., 2-aminohexane) paired with enantioselective transaminases in a cascade reaction to pre-establish chirality before acylation .
  • Reaction Monitoring: Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis and adjust conditions (pH, temperature) dynamically .

Q. What strategies mitigate byproduct formation during the condensation of substituted anilines with methoxyacetyl chloride?

  • Answer:

  • Controlled Reaction Conditions: Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.
  • Stepwise Additions: Add methoxyacetyl chloride dropwise at 0–5°C to minimize side reactions (e.g., over-acylation) .
  • Purification Techniques: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the target compound from dimeric byproducts .

Q. How do structural modifications (e.g., methyl/methoxy positioning) influence the biological activity of this compound?

  • Answer:

  • Methyl Group Impact: The 2-methyl group on the phenyl ring enhances steric hindrance, potentially reducing off-target interactions in enzyme inhibition assays .
  • Methoxy Positioning: 2-Methoxy substitution on the acetamide moiety improves solubility in polar solvents (e.g., DMSO/water mixtures), critical for in vitro bioactivity studies .
  • Comparative Studies: Use SAR (Structure-Activity Relationship) models to correlate substituent positions with activity in assays (e.g., hypoglycemic or antimicrobial screens) .

Q. Methodological Notes

  • Contradictions in Evidence: Enzymatic synthesis ( ) offers greener alternatives but struggles with low enantioselectivity compared to chemical methods (). Researchers must balance efficiency and selectivity based on application requirements.
  • Data Gaps: Limited pharmacokinetic data exists for this compound. Future studies should address metabolic stability (e.g., liver microsome assays) and toxicity profiles (e.g., Ames test) .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-8(11)4-3-5-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPAVQXNHKIPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588357
Record name N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926215-70-5
Record name N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926215-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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